

A Comparative Guide to the Characterization of Hexadecyldimethylamine and Its Homologues

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of **Hexadecyldimethylamine** (HDMA) with its lower and higher chain length homologues, Dodecyldimethylamine (DDMA) and Octadecyldimethylamine (ODMA). This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of products containing these long-chain tertiary amines, which are crucial intermediates in the synthesis of a wide array of surfactants and other specialty chemicals.[1]

Physicochemical Properties

The physical and chemical properties of these aliphatic amines are primarily dictated by the length of their alkyl chains. As the chain length increases, properties such as melting point, boiling point, and density are affected. A summary of these properties is presented in Table 1 for easy comparison.



Property	Dodecyldimethyla mine (DDMA)	Hexadecyldimethyl amine (HDMA)	Octadecyldimethyl amine (ODMA)
Molecular Formula	C14H31N	C18H39N	C20H43N
Molecular Weight (g/mol)	213.41	269.51	297.57[2]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid/solid	Clear to slightly hazy liquid/solid[3]
Melting Point (°C)	-20	12	23[2][3]
Boiling Point (°C)	80-82 @ 0.1 hPa	148 @ 2 mmHg	347
Density (g/mL at 20°C)	0.787	0.801	0.8[2][3]
Solubility in Water	Insoluble	Insoluble	Insoluble[3]
Solubility in Organic Solvents	Soluble in alcohol	Soluble in alcohol	Easily soluble in alcohol[3]

Analytical Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of these long-chain tertiary amines. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of these amines.

¹H NMR Spectroscopy Data

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the terminal methyl group of the alkyl chain, the methylene groups of the chain, the methylene group adjacent to the nitrogen, and the methyl groups on the nitrogen.



Protons	Dodecyldim ethylamine (DDMA) Chemical Shift (δ, ppm)	Hexadecyld imethylami ne (HDMA) Chemical Shift (δ, ppm)	Octadecyldi methylamin e (ODMA) Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃ (terminal)	~0.88	~0.88	~0.88	Triplet	3H
-(CH ₂)n-	~1.26	~1.26	~1.26	Multiplet	Variable
-CH ₂ -N	~2.2-2.3	~2.2-2.3	~2.23	Triplet	2H
N-(CH ₃) ₂	~2.2	~2.2	~2.21	Singlet	6H

¹³C NMR Spectroscopy Data

The ¹³C NMR spectra provide information on the carbon skeleton of the molecules.

Carbon	Dodecyldimethyla mine (DDMA) Chemical Shift (δ, ppm)	Hexadecyldimethyl amine (HDMA) Chemical Shift (δ, ppm)	Octadecyldimethyl amine (ODMA) Chemical Shift (δ , ppm)
-CH₃ (terminal)	~14	~14	~14
-(CH ₂)n-	~22-32	~22-32	~22-32
-CH ₂ -N	~59	~59	~59
N-(CH3)2	~45	~45	~45

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the amines, aiding in their identification and structural confirmation. Electron ionization (EI) is a common technique used for these volatile compounds.



Feature	Dodecyldimethyla mine (DDMA)	Hexadecyldimethyl amine (HDMA)	Octadecyldimethyl amine (ODMA)
Molecular Ion [M] ⁺ (m/z)	213	269	297[1]
Base Peak (m/z)	58	58	58[1]
Major Fragments (m/z)	[M-15] ⁺ , [M-29] ⁺ , etc. (loss of alkyl fragments)	[M-15]+, [M-29]+, etc. (loss of alkyl fragments)	[M-15] ⁺ , [M-29] ⁺ , etc. (loss of alkyl fragments)

The fragmentation of long-chain aliphatic amines is characterized by α -cleavage, leading to the formation of a stable immonium ion, which is often the base peak.[4][5] For these N,N-dimethylalkylamines, the base peak is typically observed at m/z 58, corresponding to the $[CH_2=N(CH_3)_2]^+$ ion.

Experimental Protocols ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).



- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- ¹³C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Set the spectral width to cover the expected range (e.g., 0-150 ppm).
 - Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration for quantitative analysis, if required.[6]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the amine from any impurities and to confirm its molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[8]
 - Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-280°C).
 - Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 10-15°C/min) to ensure



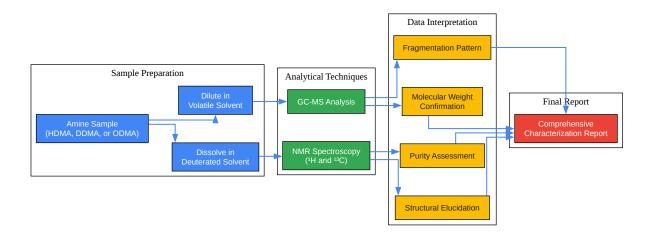
good separation.[8]

- Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[8]
- · MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).
- Data Analysis: Identify the peak corresponding to the amine in the total ion chromatogram.
 Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of longchain tertiary amines.





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Caption: Workflow for the analytical characterization of long-chain tertiary amines.

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